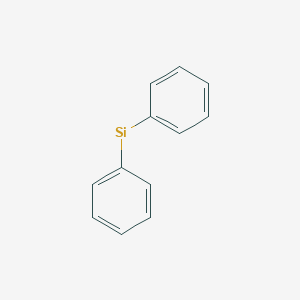

Diphenylsilane

Description

Properties

InChI |

InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYFPNZHLXDIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883568 | |

| Record name | Benzene, 1,1'-silylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

775-12-2, 17950-94-6 | |

| Record name | Diphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-silylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-silylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT2G9H7LNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound that serves as a vital building block and reagent in a multitude of chemical syntheses. Characterized by a silicon atom bonded to two phenyl groups and two hydrogen atoms, its unique reactivity and physical characteristics make it a valuable component in the production of silicone polymers, resins, and in various reduction reactions. This guide provides an in-depth overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and offers a visual workflow for one of these key measurements.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and material properties. This compound is a colorless liquid under standard conditions.[1] A summary of its key physical properties is presented below.

| Property | Value | Units | Conditions |

| Molecular Formula | (C₆H₅)₂SiH₂ | - | - |

| Molecular Weight | 184.31 | g/mol | - |

| Appearance | Clear colorless liquid | - | Ambient |

| Melting Point | < 20 | °C | - |

| Boiling Point | 95-97 | °C | 13 mmHg |

| 126-128 | °C | 12 mmHg | |

| Density | 0.993 | g/mL | 25 °C |

| Refractive Index | 1.579 | nD | 20 °C |

| Flash Point | 98 | °C | Closed cup |

| Solubility | Decomposes in water; Miscible with organic solvents | - | - |

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 300 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or silicone oil

-

Stand and clamps

Procedure:

-

A small volume (2-3 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing heat-stable oil, ensuring the this compound is below the oil level.

-

The side arm of the Thiele tube is gently heated.[2] This design promotes convection currents that ensure uniform heating of the oil bath.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[4][5]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (±0.0001 g)

-

Thermometer

-

Distilled water

-

Filter paper

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its mass is accurately weighed (m₀).[4][6]

-

The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary. The exterior is dried, and the filled pycnometer is weighed (m₁).

-

The pycnometer is emptied, dried, and then filled with this compound in the same manner as with the water. The filled pycnometer is weighed again (m₂).

-

The temperature of the laboratory is recorded.

-

The density of this compound (ρ_s) is calculated using the following formula:

ρ_s = ((m₂ - m₀) / (m₁ - m₀)) * ρ_w

where ρ_w is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property used for identification and purity assessment.[7]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (circulator)

-

Light source (typically sodium D-line, 589 nm)

-

Disposable pipette

-

Lint-free tissues

-

Ethanol or acetone (B3395972) (for cleaning)

Procedure:

-

The refractometer is turned on, and the temperature is set to 20 °C using the circulating water bath. Allow time for the prisms to equilibrate.[8]

-

The prism assembly is opened. The surfaces of both the measuring and illuminating prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry completely.[9]

-

A few drops of this compound are placed onto the center of the measuring (lower) prism using a disposable pipette.[8]

-

The prism assembly is gently closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse adjustment knob is turned until the light and dark fields become visible.

-

The fine adjustment knob is used to bring the borderline between the light and dark fields into sharp focus.

-

If a colored band is visible at the borderline, the compensator dial is adjusted to eliminate the color and produce a sharp, black-and-white line.

-

The fine adjustment knob is used to align the borderline precisely with the center of the crosshairs.

-

The refractive index value is read from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the refractive index of a liquid sample using an Abbe refractometer.

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation.[10][11] It is also sensitive to moisture and air. Therefore, it should be handled in a well-ventilated area, preferably under an inert atmosphere. Standard personal protective equipment, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times. In case of contact, skin should be washed immediately with soap and water, and eyes should be flushed with copious amounts of water for at least 15 minutes. Store containers tightly closed in a cool, dry place away from oxidizing agents and moisture.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. hinotek.com [hinotek.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound of significant interest in organic synthesis and materials science. It serves as a versatile reducing agent and a precursor for the synthesis of silicon-containing polymers and other complex molecules. Understanding its precise molecular structure and the nature of its chemical bonds is fundamental to comprehending its reactivity, functionality, and potential applications, including its role as a bioisostere for carbon in medicinal chemistry. This guide provides a comprehensive overview of the gas-phase structure of this compound as determined by high-resolution spectroscopic methods and supported by computational chemistry.

Molecular Geometry and Structure

The gas-phase molecular structure of this compound has been precisely determined using broadband rotational spectroscopy. The molecule is a near-prolate asymmetric top with a C₂ point group symmetry.[1] The C₂ symmetry axis coincides with the b-inertial axis of the molecule.[2] This symmetry indicates that the two phenyl groups are equivalent. The overall structure is rigid, showing no evidence of large-amplitude motions under the cold conditions of a molecular jet.[1]

The arrangement of the two phenyl groups and two hydrogen atoms around the central silicon atom is a distorted tetrahedron, consistent with the sp³ hybridization of the silicon atom.[1][2] Key structural parameters, including bond lengths, bond angles, and a critical dihedral angle defining the orientation of the phenyl rings, have been experimentally determined and are in good agreement with theoretical values obtained from Density Functional Theory (DFT) calculations.

Data Presentation: Structural Parameters

The following table summarizes the key quantitative data for the molecular structure of this compound, comparing experimentally determined values with theoretical calculations.

| Parameter | Description | Experimental Value (rs) | Theoretical Value (re) |

| Bond Lengths | |||

| r(Si-C) | Silicon - Phenyl Carbon Bond Length | 1.855(9) Å | 1.868 Å |

| r(C-C) | Average Phenyl C-C Bond Length | - | ~1.39 - 1.40 Å |

| r(Si-H) | Silicon - Hydrogen Bond Length | - | ~1.48 Å |

| r(C-H) | Average Phenyl C-H Bond Length | - | ~1.08 - 1.09 Å |

| Bond Angles | |||

| ∠(C-Si-C) | Angle between the two Si-C bonds | 109.6(2)° | 110.1° |

| ∠(H-Si-H) | Angle between the two Si-H bonds | - | 107.5° |

| ∠(C-Si-H) | Angle between Si-C and Si-H bonds | - | ~109.2° - 110.4° |

| Dihedral Angle | |||

| ∠(C6'-Si-C6-C1) | Phenyl Ring Orientation | 47(1)° | 46.3° |

Experimental data from broadband rotational spectroscopy.[1][2] Theoretical data from DFT calculations at the B3LYP-D3/aug-cc-pVTZ level of theory.[1]

Analysis of Chemical Bonding

The bonding in this compound is characterized by the tetrahedral sp³ hybridization of the central silicon atom.[1] The C-Si-C bond angle of 109.6(2)° is very close to the ideal tetrahedral angle of 109.5°, supporting this model.[1][2]

A significant aspect of this compound's structure is the nature of the silicon-carbon bond. The experimentally determined Si-C bond length is 1.855(9) Å.[1][2] This is slightly shorter than the Si-C bond in trimethylsilyl (B98337) chloride (1.861(1) Å), where silicon is bonded to aliphatic carbons.[1][2] This suggests a slightly stronger bond when silicon is attached to an aromatic ring. The increased strength can be attributed to the sp² hybridization of the phenyl carbon compared to the sp³ hybridization of an aliphatic carbon.

When compared to its oxygen analogue, diphenylether, the differences in bonding are pronounced. The C-Si bond in this compound is significantly longer than the C-O bond in diphenylether (1.406(35) Å), a direct consequence of the larger atomic radius of silicon (1.17 Å) versus oxygen (0.66 Å).[1] This longer bond length and the larger central atom reduce steric hindrance between the two phenyl groups, allowing the C-Si-C bond angle to remain close to the ideal tetrahedral value. In contrast, the C-O-C angle in diphenylether is widened to 116.3° due to steric repulsion between the bulky phenyl groups attached to the smaller oxygen atom.[1]

Visualizations

The following diagrams illustrate the molecular structure of this compound and the workflow used to determine its structural parameters.

Caption: Molecular structure of this compound.

Caption: Workflow for structural determination.

Experimental Protocols

The precise structural data presented in this guide are the result of combining sophisticated experimental techniques with high-level computational methods. Below are detailed methodologies for the key experiments cited.

Protocol 1: Gas-Phase Structure Determination via Broadband Rotational Spectroscopy

This protocol outlines the general steps for determining the molecular structure of a gas-phase sample like this compound using Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy.

-

Sample Preparation and Introduction:

-

A solid or liquid sample of the molecule of interest (e.g., this compound, 97% purity) is used without further purification.[3]

-

The sample is placed in a reservoir and heated if necessary to achieve sufficient vapor pressure.

-

A carrier gas (e.g., Argon or Neon) is passed over the sample.

-

The gas mixture is introduced into a high-vacuum chamber via a pulsed solenoid valve, creating a supersonic jet expansion. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum.[4]

-

-

Microwave Excitation:

-

An arbitrary waveform generator (AWG) creates a short (e.g., 1-4 µs) microwave pulse with a linear frequency sweep (a "chirp") covering a broad spectral range (e.g., 2-8 GHz).[4][5]

-

This pulse is amplified and broadcast into the vacuum chamber by a horn antenna, perpendicular to the supersonic jet.

-

The broadband microwave pulse simultaneously excites all rotational transitions of the molecule that fall within its frequency range and have a permanent dipole moment.[4]

-

-

Signal Detection and Processing:

-

After the excitation pulse, the coherently rotating molecules emit a faint signal known as the Free Induction Decay (FID).

-

This FID is collected by a second horn antenna, amplified by a low-noise amplifier, and down-converted.[4]

-

The signal is recorded by a high-speed digital oscilloscope. Thousands of FIDs are typically averaged in real-time to improve the signal-to-noise ratio.[6]

-

A Fast Fourier Transform (FFT) is applied to the averaged FID to convert it from the time domain to the frequency domain, yielding the rotational spectrum.[4]

-

-

Spectral Analysis and Structure Determination:

-

The resulting frequency spectrum is analyzed to assign specific quantum number transitions.

-

The assigned transitions are fit using a Hamiltonian model (e.g., Watson's A-reduction Hamiltonian) to determine the precise rotational constants (A, B, C) for the main molecular species.[1]

-

The process is repeated for different isotopologues of the molecule (e.g., singly substituted ¹³C and ²⁹Si). The natural abundance of these isotopes is often sufficient for detection.[3]

-

The set of rotational constants from the parent molecule and its isotopologues are used in Kraitchman's equations to calculate the substitution coordinates (rₛ) of each atom, thereby determining the experimental bond lengths and angles.[3][7]

-

Protocol 2: Molecular Structure Determination via Density Functional Theory (DFT)

This protocol describes a typical workflow for performing a geometry optimization to find the lowest-energy structure of a molecule like this compound.

-

Initial Structure Input:

-

An initial 3D structure of the molecule is created using a molecular modeling program (e.g., GaussView). This can be based on chemical intuition or standard bond lengths and angles.[8]

-

-

Defining Calculation Parameters:

-

The calculation type is set to "Optimization" or "Geometry Optimization".[8][9] This instructs the software to iteratively adjust atomic positions to find an energy minimum on the potential energy surface.[10][11]

-

A theoretical method (functional) and a basis set are chosen. For this compound, a common and effective choice is the B3LYP functional with Grimme's D3 dispersion correction, and the aug-cc-pVTZ basis set.[1] This combination provides a good balance of accuracy and computational cost for organosilicon compounds.

-

The molecular charge (0 for neutral this compound) and spin multiplicity (singlet) are specified.[8]

-

-

Running the Calculation:

-

The calculation is submitted to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The software performs an iterative process: a. It solves the Kohn-Sham equations for the initial geometry to calculate the total electronic energy and the forces (gradients) on each atom.[11] b. Based on these forces, the algorithm moves the atoms to a new geometry predicted to have a lower energy.[10] c. This process is repeated until convergence criteria are met (i.e., the forces on the atoms and the change in energy between steps are negligible), indicating a stationary point on the potential energy surface has been found.[9]

-

-

Analysis of Results:

-

The final, optimized geometry is extracted from the output file. This provides the theoretical equilibrium (rₑ) structure, including all bond lengths, bond angles, and dihedral angles.

-

It is best practice to perform a subsequent frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.[8]

-

The theoretical structural parameters are then compared with experimental data to validate the computational model.

-

Conclusion

The molecular architecture of this compound is well-defined, featuring a central sp³-hybridized silicon atom in a tetrahedral coordination environment. High-resolution rotational spectroscopy has provided precise experimental data on its gas-phase bond lengths and angles, which are strongly corroborated by quantum chemical calculations. The Si-C bond exhibits characteristics of bonding to an sp²-hybridized carbon, and the overall structure is sterically less constrained than its oxygen analogue, diphenylether. This detailed structural and bonding information is crucial for professionals in chemistry and drug development, enabling a deeper understanding of the molecule's physical properties and reactivity, and facilitating the rational design of new materials and therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Insights Into the Gas‐Phase Structure and Internal Dynamics of this compound: A Broadband Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 5. Bettina Heyne [hera.ph1.uni-koeln.de]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Molecular Structure from Rotational Spectra [hyperphysics.phy-astr.gsu.edu]

- 8. youtube.com [youtube.com]

- 9. atomistica.online [atomistica.online]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of High-Purity Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis routes for producing high-purity diphenylsilane (Ph₂SiH₂). This compound is a versatile reducing agent and a key intermediate in organic synthesis and materials science. Its applications range from deoxygenation of alcohols and reductions of carboxylic acid derivatives to the formation of silicon-containing polymers and fluorescent sensors.[1][2] Achieving high purity is critical for these applications, particularly in the pharmaceutical industry, to prevent side reactions and ensure product integrity. This document details common synthetic methods, presents comparative quantitative data, outlines experimental protocols, and discusses purification strategies.

Overview of Primary Synthesis Routes

The most prevalent and effective methods for synthesizing high-purity this compound involve the reduction of chlorinated this compound precursors, namely dichlorothis compound (B42835) (Ph₂SiCl₂) or diphenylchlorosilane (B167933) (Ph₂SiClH). Key strategies include:

-

Reduction with Metal Hydrides: This is the most common laboratory-scale approach, utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to replace chlorine atoms with hydrides.[3]

-

Catalytic Hydrosilylation: While often associated with the use of this compound, related catalytic processes can be involved in its synthesis, though less commonly for high-purity production.

-

Grignard Reactions: This method is fundamental in organosilicon chemistry, typically used to form the silicon-carbon bonds in the precursor molecules (e.g., dichlorothis compound) rather than for the final reduction to this compound.[4][5]

The choice of method often depends on the desired scale, available starting materials, and required purity levels. For high-purity applications, the reduction of chlorosilanes is generally preferred due to its efficiency and the high purities achievable after workup and purification.[1][3]

Comparative Data on Synthesis Methods

The following table summarizes quantitative data from various reported synthesis protocols for this compound, focusing on the reduction of chlorosilane precursors. This allows for a direct comparison of reaction conditions, yields, and final product purity.

| Precursor | Reducing Agent(s) | Catalyst(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Dichlorothis compound | Calcium Hydride (CaH₂), Lithium Aluminum Hydride (LiAlH₄) | Zirconium(IV) Oxide (ZrO₂) | Diethylene Glycol Dimethyl Ether | 110 | 21 | 84.8 | Not specified | [6] |

| Diphenylchlorosilane | Sodium Borohydride (NaBH₄) | - | Tetrahydrofuran (THF) | -10 to 0 | Not specified | Not specified | 99.0 | [3] |

| Diphenylchlorosilane | Lithium Aluminum Hydride (LiAlH₄) | - | Tetrahydrofuran (THF) | -10 to 0 | Not specified | Not specified | 99.5 | [3] |

| Diphenylchlorosilane | Sodium Borohydride (NaBH₄) | - | Tetrahydrofuran (THF) | -10 to 0 | Not specified | High | High | [1][3][6] |

Key Synthesis Pathways and Workflows

The synthesis of this compound from its chloro-derivatives follows a clear and logical progression from starting materials to the final high-purity product.

References

- 1. This compound | 775-12-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. gelest.com [gelest.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Diphenylsilane (CAS 775-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (CAS 775-12-2) is a versatile organosilicon compound featuring a silicon atom bonded to two phenyl groups and two hydrogen atoms.[1] It is a colorless liquid widely utilized in organic synthesis and materials science.[1][2] Its prominence stems from its role as a mild and selective reducing agent, a key reagent in hydrosilylation reactions, and a precursor for silicon-based polymers.[1][3] The presence of phenyl groups confers enhanced thermal stability and modulates the reactivity of the Si-H bonds, allowing for greater selectivity in complex chemical transformations compared to simpler silanes.[1] This unique combination of properties makes it an invaluable tool in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 775-12-2 | [4][5] |

| Molecular Formula | C₁₂H₁₂Si | [2][4][6][5] |

| Molecular Weight | 184.31 g/mol | [4] |

| Appearance | Colorless transparent liquid | [1][5][7] |

| Boiling Point | 95-97 °C at 13 mmHg | [8][5][7][9] |

| Density | 0.993 g/mL at 25 °C | [8][5][7][9] |

| Refractive Index (n20/D) | 1.579 | [8][5][7][9] |

| Melting Point | <20 °C | [7] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [10] |

| Water Solubility | Decomposes in water | [7] |

| Sensitivity | Air and moisture sensitive | [7] |

| Storage | Store under inert atmosphere, 2-8°C | [7] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES String | --INVALID-LINK--c2ccccc2 | |

| InChI | 1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | [8] |

| InChI Key | VDCSGNNYCFPWFK-UHFFFAOYSA-N | [8] |

| Spectra Available | ¹H NMR, ¹³C NMR, IR, Mass Spec, Raman | [11] |

Synthesis of this compound

This compound is commonly synthesized by the reduction of diphenyldichlorosilane. Various reducing agents can be employed for this transformation.

Diagram: General Synthesis Workflow

References

- 1. leapchem.com [leapchem.com]

- 2. This compound [775-12-2] Applications | 98.0%min [gmchemix.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [775-12-2] | GM Chemical Co. [gmchemix.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 775-12-2 | CAS DataBase [m.chemicalbook.com]

- 8. This compound 97 775-12-2 [sigmaaldrich.com]

- 9. This compound 97 775-12-2 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound(775-12-2) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for diphenylsilane (C₁₂H₁₂Si), a versatile organosilicon compound used in various research and industrial applications, including as a precursor in the synthesis of silicone polymers and in organic synthesis.[1] Adherence to stringent safety protocols is paramount when working with this chemical to mitigate potential hazards.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂Si | [1][2][3] |

| Molecular Weight | 184.31 g/mol | [1][2][3] |

| CAS Number | 775-12-2 | [1][2][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Odorless | [2] |

| Boiling Point | 95 - 97 °C / 13 mmHg | [5] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [2][6] |

| Density | 0.993 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water.[2] | [2] |

| Stability | Stable under normal conditions and in sealed containers under a dry inert atmosphere.[2][7] | [2][7] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][4][8] It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2][4][8]

Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The HMIS III rating indicates a moderate health hazard (2), meaning temporary or minor injury may occur.[7]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimizing exposure and ensuring a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. The following should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7][9] Contact lenses should not be worn.[7]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[7] Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[7][9] In case of potential for significant exposure, fire/flame resistant and impervious clothing may be necessary.[9]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][9] If exposure limits are exceeded or irritation is experienced, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[7]

3.2 Engineering Controls

-

Ventilation: A well-ventilated laboratory with local exhaust or a chemical fume hood is essential to prevent the accumulation of vapors.[7][9]

-

Safety Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][7]

3.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9]

-

Keep away from heat, sparks, and open flames.[7]

-

Incompatible materials to avoid include strong oxidizing agents, alkalis, metal salts, and precious metals.[2][4][7] this compound can generate small amounts of hydrogen gas when exposed to alkalis and protic materials (like water and alcohol) in combination with metal salts or precious metals.[7]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7][9] | [4][7][9] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][7][9] | [4][7][9] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[2][4][7] | [2][4][7] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[2][7][9] | [2][7][9] |

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[7][9]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and silicon dioxide.[2][4]

-

Firefighter Protection: Do not enter the fire area without proper protective equipment, including a self-contained breathing apparatus (SCBA).[4][7] Use water spray or fog to cool exposed containers.[7]

4.3 Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation and wear appropriate PPE.[4][9] Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent entry to sewers and public waters.[7]

-

Containment and Cleanup: Clean up spills as soon as possible.[7] Soak up with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder) and collect for disposal.[4] Use spark-proof tools and explosion-proof equipment for cleanup.[9]

Logical Relationship for Emergency Response

Caption: Logical workflow for responding to an accidental exposure to this compound.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[2] It is classified based on its irritant properties.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: There are no known carcinogenic chemicals in this product.[2]

-

Reproductive Toxicity: No data available.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[2]

-

Aspiration Hazard: Not classified.[7]

5.2 Ecological Information

-

No known ecological damage is caused by this product.[7]

-

It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[2]

-

Due to its low water solubility, it is not likely to be mobile in the environment.[2]

Section 6: Disposal Considerations

-

Waste materials should be disposed of in accordance with local, state, and federal regulations.[7]

-

Incineration is a recommended method of disposal.[7]

-

Avoid release to the environment.[7]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and the environment. A thorough understanding of the substance's properties and potential hazards, coupled with diligent safety practices, is the cornerstone of responsible chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound 97 775-12-2 [sigmaaldrich.com]

- 6. 二苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

The Core Reactivity of the Si-H Bond in Diphenylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylsilane (Ph₂SiH₂) serves as a versatile and increasingly utilized reagent in modern organic synthesis. The reactivity of its silicon-hydride (Si-H) bond is central to its utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the Si-H bond in this compound, with a focus on hydrosilylation, reduction, and dehydrocoupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry. This compound is an effective reagent for the hydrosilylation of alkenes and alkynes, typically in the presence of a transition metal catalyst.

Hydrosilylation of Alkenes

The palladium-catalyzed hydrosilylation of aromatic alkenes with this compound provides access to chiral organosilanes, which can be subsequently oxidized to valuable chiral benzylic alcohols.[1]

Experimental Protocol: Asymmetric Hydrosilylation of Styrene (B11656) [1]

A representative procedure involves the reaction of styrene with this compound in the presence of a chiral palladium complex. The resulting chiral organosilane can be oxidized to the corresponding alcohol with high enantiomeric excess. The phosphoramidite (B1245037) ligand 8 has been shown to be highly effective, achieving 99% ee in the hydrosilylation of styrene.[1]

Quantitative Data: Palladium-Catalyzed Asymmetric Hydrosilylation of Aromatic Alkenes [1]

| Entry | Alkene | Catalyst | Time (h) | Yield (%) | ee (%) |

| 1 | Styrene | [Pd(allyl)Cl]₂ / Ligand 8 | 24 | >95 | 99 |

| 2 | 4-Methylstyrene | [Pd(allyl)Cl]₂ / Ligand 8 | 24 | >95 | 98 |

| 3 | 4-Methoxystyrene | [Pd(allyl)Cl]₂ / Ligand 8 | 24 | >95 | 97 |

| 4 | 4-Chlorostyrene | [Pd(allyl)Cl]₂ / Ligand 8 | 24 | >95 | 98 |

Yields and enantiomeric excess (ee) are for the alcohol product after oxidation of the intermediate silane (B1218182).

Diagram: Catalytic Cycle of Alkene Hydrosilylation

Caption: Generalized catalytic cycle for the hydrosilylation of an alkene.

Reduction of Functional Groups

The hydridic nature of the Si-H bond in this compound makes it an excellent reducing agent for a variety of functional groups. These reductions are often characterized by high chemoselectivity and mild reaction conditions, making them valuable in complex molecule synthesis.

Reduction of Carbonyl Compounds

This compound, in conjunction with a suitable catalyst, can efficiently reduce aldehydes, ketones, esters, and amides.

The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the hydrosilylation of carbonyl compounds.[2] Mechanistic studies suggest that the reaction proceeds through activation of the silane rather than the carbonyl group.[2]

Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of Acetophenone (B1666503) [2]

To a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., toluene), B(C₆F₅)₃ (1-4 mol%) is added. This compound (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature until completion. The resulting silyl (B83357) ether can be isolated or hydrolyzed to the corresponding alcohol.

Quantitative Data: B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyls [2]

| Entry | Substrate | Product | Yield (%) |

| 1 | Acetophenone | 1-Phenylethanol (after hydrolysis) | 95 |

| 2 | Benzaldehyde | Benzyl (B1604629) alcohol (after hydrolysis) | 96 |

| 3 | Ethyl benzoate | Benzaldehyde (after workup) | 70 |

| 4 | Cyclohexanone | Cyclohexanol (after hydrolysis) | 85 |

Diagram: Mechanism of B(C₆F₅)₃-Catalyzed Carbonyl Reduction

Caption: Proposed mechanism for B(C₆F₅)₃-catalyzed carbonyl reduction.

A simple nickel catalyst system enables the reduction of both secondary and tertiary amides to the corresponding amines using this compound as the reductant.[3] This method is tolerant of a wide range of functional groups.[3][4]

Experimental Protocol: Nickel-Catalyzed Reduction of N-Benzylbenzamide [3][4]

A mixture of N-benzylbenzamide (1.0 mmol), Ni(acac)₂ (5 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor) in a solvent such as THF is treated with this compound (2.0-3.0 equivalents). The reaction is heated until the starting material is consumed. Aqueous workup followed by purification yields the corresponding amine.

Quantitative Data: Nickel-Catalyzed Amide Reduction [3]

| Entry | Amide | Product Amine | Yield (%) |

| 1 | N-Benzylbenzamide | Dibenzylamine | 95 |

| 2 | N,N-Dibenzylformamide | Tribenzylamine | 88 |

| 3 | 1-Benzoylpiperidine | 1-Benzylpiperidine | 92 |

| 4 | N-Phenylacetamide | N-Ethylaniline | 75 |

Deoxygenation of Alcohols

This compound is also a key reagent in the radical deoxygenation of alcohols, a transformation of significant importance in natural product synthesis. This typically involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical chain reaction with this compound.

Dehydrocoupling Reactions

Dehydrocoupling reactions involve the formation of a new bond between two different atoms with the concomitant elimination of dihydrogen (H₂). This compound readily undergoes dehydrocoupling with a variety of substrates containing X-H bonds (where X = O, N).

Dehydrocoupling with Alcohols

The reaction of this compound with alcohols, often catalyzed by main group or transition metal catalysts, leads to the formation of silyl ethers.[5] This reaction is an atom-economical way to protect alcohols or form Si-O bonds.[6]

Experimental Protocol: Dehydrocoupling of Benzyl Alcohol with this compound [6]

To a mixture of benzyl alcohol (1.0 mmol) and this compound (1.0 mmol), a catalytic amount of a promoter such as sodium tri(sec-butyl)borohydride (0.1 mmol) is added.[6] The reaction is stirred at room temperature or with gentle heating. The evolution of hydrogen gas is observed, and the corresponding silyl ether is obtained after workup.

Quantitative Data: Dehydrocoupling of Alcohols with this compound [6]

| Entry | Alcohol | Silane | Promoter | Time | Yield (%) |

| 1 | Benzyl alcohol | Ph₂SiH₂ | NaHB(s-Bu)₃ | 1 h | 95 |

| 2 | Ethanol | Ph₂SiH₂ | NaHB(s-Bu)₃ | 5 min | 96 |

| 3 | Methanol | Ph₂SiH₂ | NaHB(s-Bu)₃ | 5 min | 94 |

| 4 | Phenol | Ph₂SiH₂ | NaHB(s-Bu)₃ | 24 h | 85 |

Dehydrocoupling with Amines

Similarly, this compound can undergo dehydrocoupling with primary and secondary amines to form silazanes.[7] This reaction is often catalyzed by copper(I) chloride.[7]

Experimental Protocol: CuCl-Catalyzed Dehydrocoupling of Aniline (B41778) with this compound [7]

A mixture of aniline (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of CuCl is heated in a suitable solvent. The reaction progress can be monitored by the evolution of hydrogen. The resulting silazane is isolated after purification.

Synthesis of Silyl Enol Ethers

Diphenylsilyl enol ethers are valuable intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. While the synthesis of trimethylsilyl (B98337) enol ethers is more common, diphenylsilyl enol ethers can be prepared from enolizable ketones.[8] A nickel-catalyzed remote functionalization of ketones has been developed for the stereoselective synthesis of Z-silyl enol ethers.[9][10][11]

Experimental Protocol: Synthesis of a Diphenylsilyl Enol Ether

A general procedure involves the deprotonation of an enolizable ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting enolate with diphenylsilyl chloride. The choice of base and reaction conditions can influence the regioselectivity (kinetic vs. thermodynamic enolate formation).[8]

Diagram: General Workflow for this compound Applications

Caption: Overview of the primary applications of this compound.

Conclusion

The Si-H bond in this compound possesses a rich and varied reactivity that makes it a powerful tool for synthetic chemists. Its utility in hydrosilylation, chemoselective reductions, and dehydrocoupling reactions is well-established and continues to be an active area of research. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the application of this compound in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Further exploration of catalyst systems and reaction conditions is expected to continue to expand the synthetic utility of this versatile reagent.

References

- 1. Highly Enantioselective Hydrosilylation of Aromatic Alkenes [organic-chemistry.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Dehydrocoupling routes to element–element bonds catalysed by main group compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00521C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 9. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. pubs.acs.org [pubs.acs.org]

Diphenylsilane: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diphenylsilane in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values for their specific applications.

Core Concepts in this compound Solubility

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. It is important to note that these are general statements and the actual solubility can be influenced by factors such as temperature, pressure, and the purity of both the this compound and the solvent.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Ethers | Diethyl Ether (Et₂O) | Soluble[2] |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Halogenated | Dichloromethane (DCM) | Likely Soluble |

| Chloroform | Likely Soluble | |

| Carbon Tetrachloride | Likely Soluble[5] | |

| Aromatic | Toluene | Likely Soluble |

| Benzene | Likely Soluble[5] | |

| Alcohols | Ethanol | Likely Soluble[5] |

| Methanol | Likely Soluble | |

| Ketones | Acetone | Likely Soluble[5] |

| Alkanes | Hexane | Likely Soluble |

| Aqueous | Water | Insoluble[1][3][4] |

Experimental Protocol for Determining this compound Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following "shake-flask" method is a widely accepted technique for determining the solubility of a substance in a given solvent.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial. The amount of this compound should be sufficient to ensure that a solid phase (undissolved liquid) remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., taking measurements at different time points until the concentration of this compound in the solvent remains constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the undissolved this compound from the saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any remaining microscopic undissolved droplets.

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).

-

Safety Precautions

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

This compound reacts with water and moisture; therefore, all glassware and solvents should be dry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 775-12-2 [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. Dichlorothis compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diphenylsilane. It is designed to be a valuable resource for professionals in research and development who utilize or are investigating the properties of organosilanes. This document details the decomposition pathways, kinetic parameters, and expected thermal properties of this compound. Furthermore, it includes detailed experimental protocols for the analysis of its thermal behavior and the characterization of its decomposition products.

Thermal Stability and Decomposition Pathways

This compound exhibits moderate thermal stability and undergoes decomposition through distinct pathways depending on the reaction conditions. The primary decomposition mechanism at lower temperatures is a bimolecular rearrangement, while at higher temperatures, a free-radical mechanism may also contribute.

1.1. Bimolecular Rearrangement

Under pyrolysis conditions, typically in the range of 385-425°C, this compound primarily undergoes a second-order bimolecular rearrangement.[1] This reaction involves the exchange of phenyl and hydride groups between two this compound molecules. The overall reaction can be represented as:

2 (C₆H₅)₂SiH₂ → (C₆H₅)SiH₃ + (C₆H₅)₃SiH

This rearrangement is considered a "clean" pyrolysis reaction, meaning that at lower extents of reaction and within the optimal temperature range, there is no significant formation of high-molecular-weight byproducts, benzene, or hydrogen gas.[1] The reaction does not appear to be catalyzed by the surface of the reaction vessel, with similar kinetics observed in Pyrex, Vycor, and stainless steel reactors.[1]

1.2. Free-Radical Decomposition

While the bimolecular rearrangement is the predominant pathway at lower temperatures, the potential for a free-radical decomposition mechanism exists, particularly at higher temperatures. This is supported by studies on the pyrolysis of tetraphenylsilane, which primarily decomposes through the elimination of a phenyl radical.[1] A similar initiation step for this compound would involve the homolytic cleavage of a silicon-hydrogen or silicon-phenyl bond.

-

Initiation: (C₆H₅)₂SiH₂ → (C₆H₅)₂SiH• + H• (C₆H₅)₂SiH₂ → (C₆H₅)SiH₂• + C₆H₅•

-

Propagation: The resulting radicals can then participate in a series of abstraction and recombination reactions, leading to a more complex mixture of products. For instance, a phenyl radical could abstract a hydrogen atom from another this compound molecule to form benzene.[1]

1.3. Expected Thermal Properties

Quantitative Data Summary

The following tables summarize the known quantitative data for the thermal decomposition and physical properties of this compound.

Table 1: Kinetic Data for the Thermal Decomposition of this compound

| Parameter | Value | Conditions | Reference |

| Reaction Order | Second-order bimolecular | Pyrolysis | [1] |

| Activation Energy (Ea) | 58 kcal/mol | Pyrolysis in the absence of air | [1] |

| Temperature Range | 385-425°C | Pyrolysis in a Pyrex reactor | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂Si | |

| Molecular Weight | 184.31 g/mol | |

| Boiling Point | 95-97 °C at 13 mmHg | [3] |

| Density | 0.993 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.579 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the thermal stability and decomposition of this compound.

3.1. Pyrolysis of this compound

Objective: To induce thermal decomposition of this compound and collect the products for analysis.

Instrumentation:

-

Pyrolysis reactor (e.g., a quartz or Pyrex tube)

-

Tube furnace with a programmable temperature controller

-

Inert gas supply (e.g., nitrogen or argon) with flow controllers

-

Condenser and cold trap system to collect volatile products

-

Gas-tight syringes for sampling

Methodology:

-

Place a known quantity of this compound into the pyrolysis reactor.

-

Assemble the reactor within the tube furnace and connect the inert gas supply and the condenser/cold trap system.

-

Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove any residual air.

-

Program the furnace to heat to the desired pyrolysis temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

-

Maintain the pyrolysis temperature for the desired reaction time.

-

After the reaction is complete, cool the reactor to room temperature under the inert gas flow.

-

Collect the liquid products from the condenser and cold trap for analysis.

-

Analyze the gaseous products by connecting the reactor outlet to a gas chromatograph or mass spectrometer.

3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Ensure the this compound sample is of high purity.

-

Crucible Selection: Use an inert crucible, such as alumina (B75360) or platinum.

-

Analysis Parameters:

-

Sample Mass: Accurately weigh 5-10 mg of the sample into the crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[4]

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T₅%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.[4]

-

3.3. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation:

-

A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Analysis Parameters:

-

Atmosphere: Purge the sample chamber with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point at a heating rate of 10°C/min.

-

Hold isothermally for 5 minutes.

-

Cool the sample to a low temperature (e.g., -50°C) at a controlled rate of 10°C/min.

-

Hold isothermally for 5 minutes.

-

Ramp the temperature again to above the melting point at 10°C/min.[4]

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Determine the melting point (Tm) and enthalpy of fusion (ΔHm) from the endothermic peak on the heating curve.

-

Determine the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the exothermic peak on the cooling curve.

-

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products

Objective: To separate, identify, and quantify the volatile products of this compound decomposition.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of organosilanes (e.g., a non-polar column like a DB-5ms or HP-5ms).

Methodology:

-

Sample Preparation: Dilute the collected liquid products from the pyrolysis in a suitable solvent (e.g., hexane (B92381) or toluene). Gaseous products can be directly injected using a gas-tight syringe.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the separated components by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify the products using an internal or external standard method.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Decomposition pathways of this compound.

Caption: Experimental workflow for TGA analysis.

References

Spectroscopic Profile of Diphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylsilane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic and silicon-hydride regions. The phenyl protons typically appear as a complex multiplet, while the Si-H protons give rise to a distinct singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | m | 4H | ortho-H of Phenyl rings |

| 7.36 | m | 4H | meta-H of Phenyl rings |

| 7.33 | m | 2H | para-H of Phenyl rings |

| 4.93 | s | 2H | Si-H₂ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound shows distinct signals for the different carbon atoms in the phenyl rings. The chemical shifts are influenced by their position relative to the silicon atom.

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | ipso-C of Phenyl rings |

| 129.8 | ortho-C of Phenyl rings |

| 128.1 | meta-C of Phenyl rings |

| 128.0 | para-C of Phenyl rings |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features are the Si-H stretching and bending frequencies, as well as the absorptions associated with the phenyl rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | Aromatic C-H stretch |

| 2140 | Strong | Si-H stretch |

| 1428 | Strong | Phenyl C=C stretch |

| 1115 | Strong | Si-Phenyl stretch |

| 920 | Strong | Si-H₂ bend |

| 730, 695 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following provides a general overview of the methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is commonly used.

-

Acquisition Time: Typically around 3-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is used between pulses.

-

Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is typical.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using a neat sample. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for analysis is 4000-400 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques used to characterize this compound.

The Genesis of a Core Moiety: A Technical Guide to the Discovery of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal literature and methodologies surrounding the discovery and synthesis of the diphenylsilane core, a foundational structure in modern organosilicon chemistry. We delve into the historical context, provide detailed experimental protocols for both seminal and contemporary syntheses, and present key quantitative data in a comparative format.

Historical Context: The Pioneering Work of Frederic Kipping

The discovery of this compound is intrinsically linked to the broader exploration of organosilicon chemistry in the early 20th century. While Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863, it was the extensive work of British chemist Frederic Stanley Kipping that laid the groundwork for arylsilanes. Kipping's research, spanning several decades, introduced the use of Grignard reagents for the formation of silicon-carbon bonds, a technique that became fundamental to the field.[1][2]

While a singular publication heralding the "discovery" of this compound (Ph₂SiH₂) is not readily apparent in the historical literature, its conceptual and synthetic origin can be traced to Kipping's work on its immediate precursor, diphenyldichlorosilane (Ph₂SiCl₂). In a comprehensive 1912 paper published in the Journal of the Chemical Society, Transactions, Kipping detailed the preparation of diphenylsilanediol (B146891) through the hydrolysis of diphenyldichlorosilane.[3] This work implies the prior successful synthesis of diphenyldichlorosilane, which served as the stable, isolable foundation for further derivatization.

The logical progression from diphenyldichlorosilane to this compound would have involved a reduction of the Si-Cl bonds to Si-H bonds, a common transformation in chemistry. Although the exact first instance of this specific reduction is not prominently documented, early methods for the reduction of chlorosilanes were being explored during this period.

Foundational Synthesis: Preparation of Diphenyldichlorosilane

The cornerstone of early this compound chemistry was the synthesis of its dichloro-derivative. The following protocol is based on the Grignard methodology extensively employed by Kipping and his contemporaries.

Experimental Protocol: Synthesis of Diphenyldichlorosilane via Grignard Reaction

Objective: To synthesize diphenyldichlorosilane from silicon tetrachloride and phenylmagnesium bromide.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Magnesium turnings

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form a dark solution of phenylmagnesium bromide.

-

Reaction with Silicon Tetrachloride: Cool the Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent. A 2:1 molar ratio of the Grignard reagent to silicon tetrachloride is theoretically required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours to ensure complete reaction.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the magnesium salts.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the ethereal extracts, dry over anhydrous calcium chloride, and filter.

-

Remove the diethyl ether by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure diphenyldichlorosilane.

Logical Workflow for the Synthesis of Diphenyldichlorosilane

Caption: Workflow for the synthesis of diphenyldichlorosilane.

Modern Synthetic Routes to this compound

While the Grignard route to diphenyldichlorosilane followed by reduction is historically significant, more direct and efficient methods for the synthesis of this compound are now commonplace. These typically involve the reduction of diphenyldichlorosilane using various reducing agents.

Experimental Protocol: Reduction of Diphenyldichlorosilane with Lithium Aluminum Hydride

Objective: To synthesize this compound by the reduction of diphenyldichlorosilane.

Materials:

-

Diphenyldichlorosilane (Ph₂SiCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute sulfuric acid or hydrochloric acid

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-